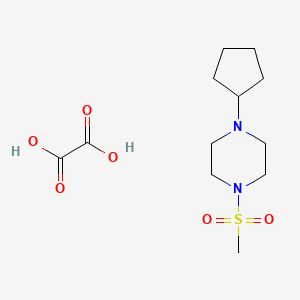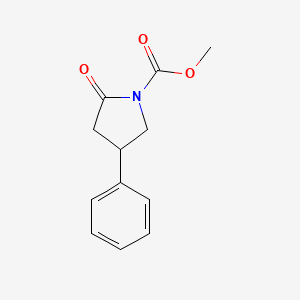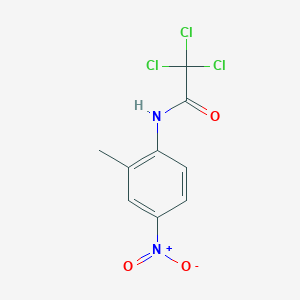
1-cyclopentyl-4-(methylsulfonyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-4-(methylsulfonyl)piperazine oxalate (CMPX) is a chemical compound that has gained interest in scientific research due to its potential applications in medicine and biochemistry. CMPX is a piperazine derivative that has been synthesized and studied for its mechanism of action and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of 1-cyclopentyl-4-(methylsulfonyl)piperazine oxalate is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. It has also been shown to inhibit the activity of certain enzymes involved in inflammation, suggesting that it may have multiple mechanisms of action.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase dopamine and serotonin levels in the brain, which may contribute to its anxiolytic and antipsychotic effects. This compound has also been shown to decrease the levels of certain pro-inflammatory cytokines, suggesting that it may have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-cyclopentyl-4-(methylsulfonyl)piperazine oxalate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a range of effects on different biological systems. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate interpretation of results.
Direcciones Futuras
There are several future directions for research on 1-cyclopentyl-4-(methylsulfonyl)piperazine oxalate. One area of interest is its potential use as a treatment for psychiatric disorders, such as schizophrenia and anxiety disorders. Further research is needed to better understand its mechanism of action and to determine the optimal dosage and administration route for these conditions. Another area of interest is its potential use as an anti-inflammatory agent, which could have applications in the treatment of various inflammatory diseases. Further research is needed to determine the molecular targets and pathways involved in its anti-inflammatory effects. Additionally, this compound could be used as a tool to study the role of dopamine and serotonin in the brain and to investigate the mechanisms underlying psychiatric disorders.
Métodos De Síntesis
1-cyclopentyl-4-(methylsulfonyl)piperazine oxalate can be synthesized through a multi-step process involving the reaction of cyclopentylamine with methylsulfonyl chloride, followed by the reaction with piperazine and oxalic acid. The resulting compound is then purified through recrystallization to obtain this compound in its oxalate form.
Aplicaciones Científicas De Investigación
1-cyclopentyl-4-(methylsulfonyl)piperazine oxalate has been studied for its potential use as a drug candidate for various medical conditions. It has been found to have antipsychotic and anxiolytic effects in animal models, suggesting that it may be useful for treating psychiatric disorders. This compound has also been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
1-cyclopentyl-4-methylsulfonylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S.C2H2O4/c1-15(13,14)12-8-6-11(7-9-12)10-4-2-3-5-10;3-1(4)2(5)6/h10H,2-9H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJNFIVSEJNOEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2CCCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]quinoline](/img/structure/B5124975.png)
![1-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5124989.png)
![N-[4-(dimethylamino)phenyl]-4-propoxybenzamide](/img/structure/B5124994.png)
![4-[(4-methylphenyl)thio]-3,5-diphenyl-1H-pyrazole](/img/structure/B5124998.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(3-methyl-2-furoyl)-3-piperidinol](/img/structure/B5125001.png)
![7-(difluoromethyl)-3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5125011.png)

![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5125030.png)
![ethyl 4-(5-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5125037.png)
![3-[(5-iodo-2-furyl)methylene]-5-(4-methoxyphenyl)-2(3H)-furanone](/img/structure/B5125045.png)

![2-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonyl}benzoic acid](/img/structure/B5125048.png)

![1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene](/img/structure/B5125067.png)